Fosfato de benproperina

Descripción general

Descripción

El fosfato de benproperina es un supresor de la tos que se ha comercializado en varios países de América Central y Europa. Está disponible en diversas formas, incluidas tabletas, comprimidos recubiertos y jarabes. El compuesto es conocido por su eficacia en el tratamiento de la tos no productiva y tiene una acción periférica y central .

Aplicaciones Científicas De Investigación

El fosfato de benproperina se ha estudiado por sus posibles aplicaciones más allá de la supresión de la tos. Algunas de las aplicaciones de investigación notables incluyen:

Investigación del cáncer: El this compound se ha identificado como un inhibidor de la migración de células cancerosas y un inhibidor de la subunidad 2 del complejo de proteína relacionada con la actina 2/3.

Investigación antitusiva: La eficacia del compuesto como supresor de la tos se ha estudiado ampliamente, y la investigación indica que su eficacia es comparable a la de la codeína, pero sin los efectos secundarios indeseables.

Farmacocinética y metabolismo: Los estudios se han centrado en identificar los metabolitos del this compound en humanos y comprender su farmacocinética y metabolismo.

Mecanismo De Acción

El fosfato de benproperina ejerce sus efectos inhibiendo la subunidad 2 del complejo de proteína relacionada con la actina 2/3, que juega un papel crucial en la polimerización de la actina y la migración celular. Al afectar la función de este complejo proteico, el this compound puede atenuar la tasa de polimerización de la actina, inhibiendo así la migración celular y reduciendo potencialmente la metástasis del cáncer .

Análisis Bioquímico

Biochemical Properties

Benproperine phosphate interacts with various biomolecules, including enzymes and proteins. It binds to ARPC2 and delays the initiation of actin polymerization in the presence of actin, the Arp2/3 complex, and the Wiskott-Aldrich syndrome protein (WASP) VCA domain .

Cellular Effects

Benproperine phosphate has been found to suppress cancer migration and tumor metastasis by targeting ARPC2 . It inhibits the migration and invasion of cancer cells much more strongly than R-Benp, with no effect on normal cells .

Molecular Mechanism

The molecular mechanism of Benproperine phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct interactions between ARPC2 and S-Benp were verified by surface plasmon resonance analysis (SPR), a cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de benproperina implica la formación de éteres catalizada por bases entre el 2-bencilfenol y el 1,2-dicloropropano, lo que da como resultado 1-bencil-2-(2-cloropropoxi)benceno. El halógeno restante se desplaza luego con piperidina para completar la síntesis .

Métodos de producción industrial: Los métodos de producción industrial para el this compound son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de benproperina sufre diversas reacciones químicas, incluidas la hidroxilación y la glucuronidación. Estas reacciones son esenciales para el metabolismo y la excreción del compuesto en el cuerpo humano .

Reactivos y Condiciones Comunes:

Hidroxilación: Esta reacción generalmente implica la adición de un grupo hidroxilo a la molécula de benproperina, a menudo facilitada por enzimas en el hígado.

Glucuronidación: Esta reacción implica la adición de ácido glucurónico a los metabolitos hidroxilados, haciéndolos más solubles en agua y más fáciles de excretar.

Principales productos formados: Los principales productos formados a partir de estas reacciones son metabolitos hidroxilados y glucuronidados, que se excretan en la orina .

Comparación Con Compuestos Similares

El fosfato de benproperina pertenece a la clase de compuestos orgánicos conocidos como difenilmetanos. Compuestos similares en esta clase incluyen:

Codeína: Un conocido supresor de la tos con acción central pero con potencial de adicción y otros efectos secundarios.

Dextrometorfano: Otro supresor de la tos con un mecanismo de acción diferente, que actúa principalmente sobre el sistema nervioso central.

Unicidad: El this compound es único en su doble acción como supresor de la tos periférica y central.

Actividad Biológica

Benproperine phosphate (BPP) is a compound primarily known for its antitussive properties. Recent studies have highlighted its potential in oncology, particularly concerning pancreatic cancer (PC). This article delves into the biological activities of BPP, focusing on its mechanisms of action, therapeutic applications, and metabolic pathways.

BPP operates through several biological pathways that contribute to its antitumor and antitussive effects:

- Autophagy Induction : BPP triggers autophagy in pancreatic cancer cells via the AMPK/mTOR signaling pathway. This process leads to the accumulation of autophagosomes by disrupting the fusion between autophagosomes and lysosomes, primarily through the downregulation of Rab11A protein levels .

- Anticancer Activity : In vitro and in vivo studies demonstrate that BPP significantly inhibits the growth of pancreatic cancer cells. The inhibition is linked to the induction of autophagic cell death, suggesting that BPP may serve as a novel therapeutic agent for PC treatment .

- Antimetastatic Properties : The active stereoisomer S-Benproperine exhibits stronger inhibition of cancer cell migration and invasion compared to its counterpart R-Benproperine. This effect has been quantified with IC50 values indicating substantial efficacy in reducing cancer cell invasiveness .

Table 1: Summary of Biological Activities of Benproperine Phosphate

| Activity | Mechanism | Reference |

|---|---|---|

| Antitussive | Inhibition of cough reflex | |

| Anticancer | Induction of autophagy; inhibition of growth | |

| Antimetastatic | Inhibition of migration and invasion |

Case Studies

- Pancreatic Cancer Treatment : A study demonstrated that BPP treatment in mouse models led to significant tumor size reduction. The mechanism involved autophagy initiation and subsequent cell death, highlighting BPP's potential as an effective treatment for aggressive cancers like PC .

- Metabolic Pathways : Research identified multiple metabolites of BPP in human urine, including hydroxylated forms that exhibit varying degrees of antitussive activity. Notably, some metabolites showed prolonged latency in cough response tests, indicating their role in enhancing the therapeutic profile of BPP .

Propiedades

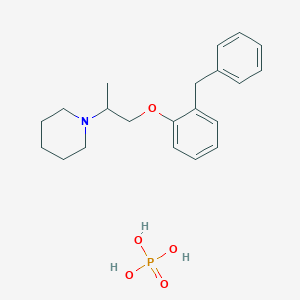

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUURBOSHQXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941157 | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-76-6, 19428-14-9 | |

| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benproperine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPROPERINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.